4,4'-ビス(4-アミノフェノキシ)ビフェニル

概要

説明

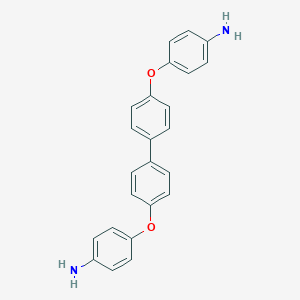

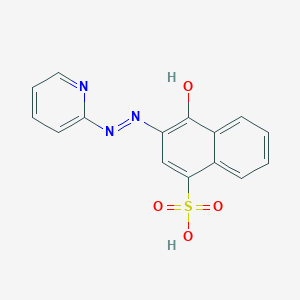

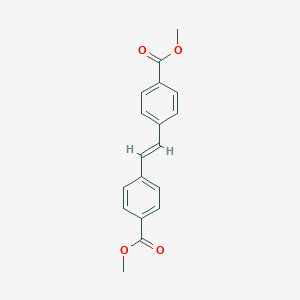

4,4'-ビス(4-アミノフェノキシ)ビフェニルは、パラ位に2つのアミノフェノキシ基が結合したビフェニル誘導体です。 この化合物は、剛直なビフェニルコアと柔軟なフェニルエーテルブリッジを有しており、ポリイミド、共有結合性有機骨格、およびその他の高度な材料の合成における汎用性の高いビルディングブロックとなっています .

2. 製法

合成経路と反応条件

4,4'-ビス(4-アミノフェノキシ)ビフェニルの調製は、通常、2段階プロセスで行われます。

縮合反応: ビフェノールとp-ニトロクロロベンゼンが原料として使用されます。窒素保護下、塩生成剤と強極性非プロトン性溶媒を加えます。混合物は、130〜140℃で3〜5時間還流されます。

還元反応: 4,4'-ビス(4-ニトロフェノキシ)ビフェニルは、窒素保護下、有機アミン、ニッケル、およびエステル系有機溶媒を使用して還元されます。反応は、40〜70℃および10〜20 atmの圧力で5〜8時間維持されます。

工業的製法

4,4'-ビス(4-アミノフェノキシ)ビフェニルの工業的生産は、同様の合成経路に従いますが、より高い収率と純度を実現するように最適化されています。 高選択性触媒と効率的な精製プロセスの使用により、さまざまな用途に適した高品質の材料が製造されます .

科学的研究の応用

4,4'-ビス(4-アミノフェノキシ)ビフェニルは、科学研究において幅広い用途があります。

化学: ポリイミドと共有結合性有機骨格の合成のためのビルディングブロックとして使用されます。

生物学: ヒト皮膚線維芽細胞と骨肉腫細胞との優れた生体適合性を示し、生体材料の用途に適しています.

医学: 生体医用デバイス用のコーティングや3Dプリントされたインプラント用のフィラメントの開発における潜在的な用途.

産業: 燃料電池、エアロゲル、その他の高度な材料における用途を持つポリイミドエアロゲルなどの高性能材料の製造に使用されます.

作用機序

4,4'-ビス(4-アミノフェノキシ)ビフェニルの作用機序は、他の分子との強い共有結合を形成する能力に関与しています。 アミノ基は架橋反応に関与し、光誘起電荷移動機構を介してニトロ置換芳香族化合物を検出するために使用される共有結合性有機骨格を形成できます . 柔軟なフェニルエーテルブリッジと剛直なビフェニルコアは、高い圧縮強度と曲げ柔軟性などの化合物の独自の特性に寄与しています .

6. 類似化合物の比較

類似化合物

4,4'-ジアミノジフェニルエーテル: 構造は似ていますが、ビフェニルコアがありません。

4,4'-ジアミノジフェニルスルホン: フェノキシ基の代わりにスルホン基を含んでいます。

4,4'-ビス(4-アミノフェノキシ)ナフタレン: ビフェニルコアの代わりにナフタレンコアを含んでいます.

独自性

4,4'-ビス(4-アミノフェノキシ)ビフェニルは、剛直なビフェニルコアと柔軟なフェニルエーテルブリッジを組み合わせているため、ユニークです。この構造は、高い機械的強度と柔軟性を付与し、両方の特性を必要とする用途に適しています。 共有結合性有機骨格とポリイミドを形成する能力は、さらに類似化合物との区別点となります .

生化学分析

Biochemical Properties

It is known that this compound can be crosslinked with aldehydes to form covalent organic frameworks for sensing nitro-substituted aromatic compounds via photo-induced charge transfer mechanism .

Cellular Effects

It has been shown to exhibit excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells . These polyimides are promising to use as coatings for biomedical devices and filaments for 3D printed implants .

Molecular Mechanism

It is known that this compound can be crosslinked with aldehydes to form covalent organic frameworks . This suggests that it may interact with biomolecules through covalent bonding.

Temporal Effects in Laboratory Settings

It is known that this compound is used as an intermediate for the preparation of polyimides . These polyimides have been shown to have fully bendable flexibility and high compression .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 4,4’-Bis(4-aminophenoxy)biphenyl typically involves a two-step process:

Condensation Reaction: Biphenol and p-nitrochlorobenzene are used as starting materials. Under nitrogen protection, a salt-forming agent and a strong-polarity aprotic solvent are added. The mixture undergoes reflux at 130-140°C for 3-5 hours.

Reduction Reaction: The 4,4’-bis(4-nitrophenoxy)biphenyl is then reduced using organic amine, nickel, and an ester organic solvent under nitrogen protection. The reaction is maintained at 40-70°C and 10-20 atm pressure for 5-8 hours.

Industrial Production Methods

The industrial production of 4,4’-Bis(4-aminophenoxy)biphenyl follows similar synthetic routes but is optimized for higher yield and purity. The use of high-selectivity catalysts and efficient purification processes ensures the production of high-quality material suitable for various applications .

化学反応の分析

反応の種類

4,4'-ビス(4-アミノフェノキシ)ビフェニルは、次のようなさまざまな化学反応を起こします。

酸化: アミノ基は酸化されてニトロ誘導体になります。

還元: ニトロ基は還元されてアミノ基になります。

置換: フェノキシ基は求核置換反応に関与します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや硝酸があります。

還元: 水素ガスとニッケル触媒またはヒドラジンとパラジウム炭素などの還元剤が使用されます。

置換: 水酸化ナトリウムやさまざまなハロアルカンなどの試薬が、塩基性条件下で使用されます。

生成される主な生成物

酸化: 4,4'-ビス(4-ニトロフェノキシ)ビフェニル。

還元: 4,4'-ビス(4-アミノフェノキシ)ビフェニル。

類似化合物との比較

Similar Compounds

4,4’-Diaminodiphenyl ether: Similar structure but lacks the biphenyl core.

4,4’-Diaminodiphenyl sulfone: Contains a sulfone group instead of the phenoxy groups.

4,4’-Bis(4-aminophenoxy)naphthalene: Contains a naphthalene core instead of a biphenyl core.

Uniqueness

4,4’-Bis(4-aminophenoxy)biphenyl is unique due to its combination of a rigid biphenyl core and flexible phenyl ether bridges. This structure imparts high mechanical strength and flexibility, making it suitable for applications requiring both properties. Its ability to form covalent organic frameworks and polyimides further distinguishes it from similar compounds .

特性

IUPAC Name |

4-[4-[4-(4-aminophenoxy)phenyl]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDATEKARGDBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348223 | |

| Record name | 4,4'-Bis(4-aminophenoxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-85-8 | |

| Record name | 4,4'-Bis(4-aminophenoxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,1'-Biphenyl-4,4'-diyldioxy)dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,4'-Bis(4-aminophenoxy)biphenyl?

A1: The molecular formula of 4,4'-Bis(4-aminophenoxy)biphenyl is C24H20N2O2, and its molecular weight is 368.42 g/mol.

Q2: How is 4,4'-Bis(4-aminophenoxy)biphenyl typically synthesized?

A2: BAPB is commonly synthesized through a two-step process. First, 4-chloronitrobenzene reacts with 4,4'-dihydroxybiphenyl in the presence of potassium carbonate, yielding 4,4'-bis(4-nitrophenoxy)biphenyl. This compound then undergoes a reduction reaction, typically using a Pd/C catalyst and hydrazine hydrate, to produce BAPB [].

Q3: What are the key characteristics of polyimides synthesized with 4,4'-Bis(4-aminophenoxy)biphenyl?

A3: BAPB-based polyimides are recognized for their exceptional thermal stability, high glass transition temperatures, excellent mechanical properties, and good chemical resistance [, , ].

Q4: What applications benefit from the properties of 4,4'-Bis(4-aminophenoxy)biphenyl-based polyimides?

A4: BAPB-based polyimides find applications in diverse fields, including:

- High-performance films and coatings: for electronics, aerospace, and other demanding environments [, ].

- Proton exchange membranes: in fuel cells due to their proton conductivity and water stability [, , , ].

- Gas separation membranes: for separating gases like helium, nitrogen, and carbon dioxide from methane [].

- Adhesives: offering high-temperature resistance and strong adhesion [].

Q5: How does the incorporation of 4,4'-Bis(4-aminophenoxy)biphenyl influence the crystallinity of polyimides?

A5: BAPB can contribute to the development of semi-crystalline polyimides, influencing their melting behavior, recrystallization ability, and crystallization kinetics [, , ]. This semi-crystalline nature can further enhance the mechanical properties and thermal stability of the resulting polymers.

Q6: Can 4,4'-Bis(4-aminophenoxy)biphenyl be used to create melt-processable polyimides?

A6: Yes, BAPB is a crucial component in developing melt-processable polyimides [, , ]. These polymers exhibit a low melting temperature and manageable melt viscosity, facilitating their processing using conventional melt-blending techniques.

Q7: Can the properties of BAPB-based polyimides be further modified?

A7: Yes, the properties of BAPB-based polyimides can be further tailored by:

- Copolymerization: Incorporating other diamines or dianhydrides into the polymer backbone can alter solubility, thermal stability, and other characteristics [, , , ].

- Sulfonation: Introducing sulfonic acid groups enhances proton conductivity, making them suitable for fuel cell applications [, , , , ].

- Cross-linking: Cross-linking improves dimensional stability, chemical resistance, and mechanical strength [, ].

- Nanocomposite formation: Adding nanofillers like carbon nanotubes or silica can further enhance mechanical, thermal, and barrier properties [, , ].

Q8: Have computational methods been used to study 4,4'-Bis(4-aminophenoxy)biphenyl-based polyimides?

A8: Yes, computational chemistry techniques, particularly molecular dynamics simulations, have been instrumental in investigating various aspects of BAPB-based polyimides, including:

- Prediction of thermal properties: such as glass transition temperature and coefficient of thermal expansion [, , ].

- Understanding gas transport properties: simulations provide insights into diffusion coefficients and solubilities of different gases in BAPB-based polyimide membranes [].

- Elucidating the impact of carbon nanotubes on polyimide behavior: simulations help explain the rheological and mechanical property enhancements observed in BAPB-based nanocomposites filled with carbon nanotubes [].

Q9: What is known about the environmental impact and degradation of 4,4'-Bis(4-aminophenoxy)biphenyl-based polymers?

A10: While BAPB-based polyimides offer numerous advantages, research on their environmental impact and degradation pathways is crucial for responsible development and application. Further investigations are needed to assess their biodegradability, ecotoxicological effects, and potential for recycling and waste management [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)

![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)

![1-[(3R,3aR,4S,5aR,5bR,7aR,9S,11aR,11bR,13R,13aR,13bR)-4,9,13-trihydroxy-3,5a,5b,8,8,11a,13b-heptamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-yl]ethanone](/img/structure/B85146.png)